

The Biochemical Properties of Octyl-alpha-ketoglutarate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyl-alpha-ketoglutarate

Cat. No.: B13960899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-alpha-ketoglutarate (O-KG), also known as 1-Octyl 2-oxopentanedioate, is a synthetic, cell-permeable ester derivative of alpha-ketoglutarate (α-KG).^{[1][2]} As a key intermediate in the tricarboxylic acid (TCA) cycle, α-KG is central to cellular energy metabolism, amino acid biosynthesis, and a wide array of signaling pathways.^{[3][4]} However, the clinical and research applications of α-KG are limited by its poor membrane permeability. O-KG circumvents this limitation by traversing the plasma membrane, whereupon it is hydrolyzed by intracellular esterases to release α-KG, effectively increasing intracellular concentrations of this vital metabolite.^{[5][6]} This property has established O-KG as an invaluable tool in studying the multifaceted roles of α-KG and as a potential therapeutic agent in its own right.

This technical guide provides a comprehensive overview of the biochemical properties of **Octyl-alpha-ketoglutarate**, with a focus on its synthesis, mechanism of action, metabolic effects, and its role in key signaling pathways. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and drug development.

Physicochemical and Biochemical Properties

Octyl-alpha-ketoglutarate is a stable compound that can be stored at -20°C for at least one year.^[7] Its properties are summarized in the tables below.

General Properties

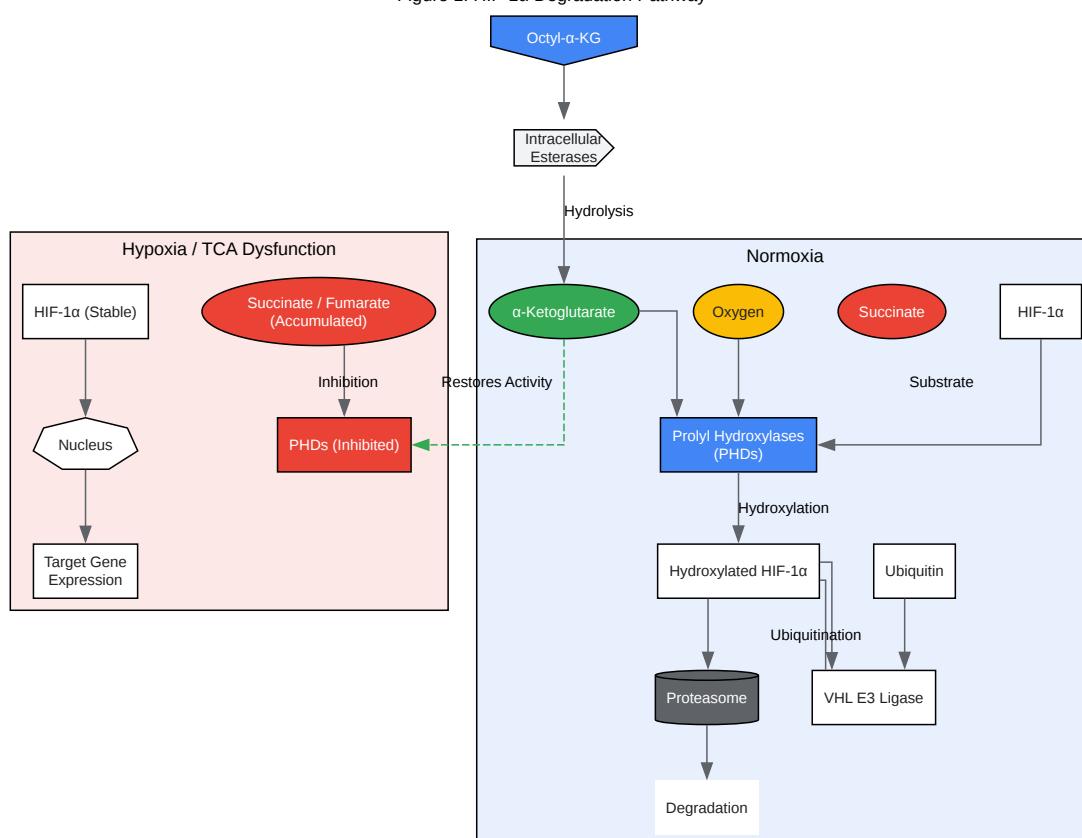
Property	Value	Reference
Chemical Formula	C ₁₃ H ₂₂ O ₅	[7]
Molecular Weight	258.3 g/mol	[7] [8]
CAS Number	876150-14-0	[7]
Appearance	Colorless to yellow oil	[9]
Purity	≥95% (HPLC)	[7]

Solubility Data

Solvent	Solubility	Reference
DMF	10 mg/ml	[7] [10]
DMSO	10 mg/ml	[7] [10]
Ethanol	20 mg/ml	[7] [10]
PBS (pH 7.2)	2 mg/ml	[7] [10]

Synthesis

A common method for the synthesis of 1-monoctyl α -ketoglutarate involves the ozonolysis of octyl cyclobutene-1-carboxylate, followed by sodium chlorite oxidation.[\[11\]](#) This method ensures the specific formation of the 1-monoester, providing a pure product.[\[11\]](#)[\[12\]](#)


Mechanism of Action and Signaling Pathways

The primary mechanism of action of O-KG is to increase the intracellular concentration of α -KG.[\[13\]](#) This elevation of α -KG levels has profound effects on various cellular processes, most notably those regulated by α -KG-dependent dioxygenases.

The HIF-1 α Degradation Pathway

One of the most well-studied roles of α -KG is as a critical co-substrate for prolyl hydroxylases (PHDs).[\[10\]](#)[\[13\]](#) In the presence of oxygen and α -KG, PHDs hydroxylate specific proline

residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1 α).[\[10\]](#)[\[13\]](#) This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and ubiquitinate HIF-1 α , targeting it for proteasomal degradation.[\[13\]](#) Under hypoxic conditions or when the TCA cycle is dysfunctional, leading to an accumulation of succinate or fumarate which competitively inhibit PHDs, HIF-1 α is stabilized and can activate the transcription of genes involved in angiogenesis, glycolysis, and other adaptive responses.[\[7\]](#) [\[13\]](#)[\[14\]](#) By delivering α -KG into cells, O-KG can overcome the competitive inhibition by succinate and fumarate, thereby restoring PHD activity and promoting HIF-1 α degradation even in pseudohypoxic conditions.[\[1\]](#)[\[7\]](#)[\[14\]](#)

Figure 1: HIF-1 α Degradation Pathway[Click to download full resolution via product page](#)

Caption: Role of Octyl- α -KG in the HIF-1 α degradation pathway.

Other Signaling Pathways

Beyond its role in HIF-1 α regulation, α -KG delivered by O-KG is a cofactor for a large family of α -KG-dependent dioxygenases that regulate various cellular processes, including epigenetic modifications (e.g., histone and DNA demethylation) and collagen synthesis.[15] Furthermore, studies have shown that O-KG can influence other signaling pathways, such as the mTOR pathway, which is a central regulator of cell growth and metabolism.[16]

Metabolic Effects

The introduction of O-KG into cellular systems leads to a variety of metabolic changes.

Impact on TCA Cycle and Cellular Respiration

O-KG has been shown to accumulate preferentially in cells with a dysfunctional TCA cycle.[7] [13] While it serves to replenish α -KG, some studies have indicated that O-KG, but not other α -KG esters like dimethyl- α -ketoglutarate (DMKG), can inhibit oxidative phosphorylation and decrease cellular respiration.[5][17][18] This effect may be independent of its conversion to α -KG and could be an "off-target" effect.[17]

Effects on ATP Levels and Autophagy

In line with its potential to inhibit oxidative phosphorylation, O-KG has been reported to reduce adenosine triphosphate (ATP) levels.[5][19] The impact of O-KG on autophagy is complex and appears to be context-dependent. While all α -KG precursors, including O-KG, have been shown to inhibit starvation-induced autophagy, O-KG and trifluoromethylbenzyl α -ketoglutarate (TFMKG) have been observed to increase baseline autophagy in nutrient-rich conditions, potentially due to the reduction in ATP levels.[5][20]

Quantitative Metabolic Effects

Parameter	Cell Type	Condition	Effect of O-KG	Reference
Intracellular α-KG	HEK293	-	Approximately fourfold increase	[13]
ATP Levels	U2OS	Nutrient-free	Reduced	[5][19]
Acetyl-CoA	U2OS	Nutrient-free	No significant change	[5][19]
Oxygen Consumption	8988T	-	Acute and significant decrease (~30%)	[17]
Proliferation	8988T	1 mM for 5 days	Near-complete suppression	[17]

Experimental Protocols

O-KG is a valuable tool for in vitro and in vivo studies. Below are generalized protocols for its use in cell culture experiments.

General Workflow for Cell-Based Assays

Caption: A generalized workflow for using O-KG in cell-based experiments.

Detailed Protocol: Reversal of Succinate-Induced HIF-1α Stabilization

This protocol is adapted from studies investigating the effect of O-KG on pseudohypoxia.[14]

- Cell Culture: Plate cells (e.g., ARPE or HEK293) and grow to 70-80% confluence.
- Induction of Pseudohypoxia: Treat cells with a cell-permeable succinate or fumarate ester (e.g., 2 mM monoethyl-fumarate) for 24 hours to inhibit PHDs and stabilize HIF-1α.[14]
- O-KG Treatment: Add O-KG to the culture medium at a final concentration of 1-2 mM.[7][14] A vehicle control (e.g., the solvent used for the O-KG stock) should be run in parallel. For

proteasomal degradation studies, a proteasome inhibitor like MG132 can be added 30 minutes prior to cell lysis.[14]

- Incubation: Incubate the cells for a desired period (e.g., 30 minutes to 12 hours).[14]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against HIF-1 α and a loading control (e.g., actin or tubulin).
- Detection: Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands. A decrease in the HIF-1 α band intensity in the O-KG treated sample compared to the succinate/fumarate-only treated sample indicates the restoration of PHD activity.

Conclusion and Future Directions

Octyl-alpha-ketoglutarate is a powerful research tool for elucidating the diverse roles of α -KG in cellular physiology and pathology. Its ability to replenish intracellular α -KG pools has been instrumental in understanding the regulation of HIF-1 α and the function of α -KG-dependent dioxygenases. However, researchers should be mindful of its potential off-target effects, such as the inhibition of cellular respiration, which may not be shared by other α -KG esters.

Future research will likely focus on further dissecting the specific and non-specific effects of O-KG and other α -KG derivatives to better understand their mechanisms of action. In the realm of drug development, the ability of O-KG to modulate pathways involved in cancer, ischemia, and other diseases makes it an attractive candidate for further preclinical and clinical investigation. The continued study of O-KG and related compounds holds significant promise for advancing our understanding of cellular metabolism and for the development of novel therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest Findings on the Role of α -Ketoglutarate in Metabolic Syndrome [ykxb.scu.edu.cn]
- 5. α -Ketoglutarate inhibits autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Octyl-alpha-ketoglutarate | C13H21O5- | CID 86095720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. $\geq 95\%$ (HPLC), α -ketoglutarate precursor, oil | Sigma-Aldrich [sigmaaldrich.com]
- 10. netascientific.com [netascientific.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apexbt.com [apexbt.com]
- 14. Cell-Permeating α -Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Coordination of Cell Fate by α -Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The metabolite alpha-ketoglutarate extends lifespan by inhibiting the ATP synthase and TOR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Spontaneous hydrolysis and spurious metabolic properties of α -ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Biochemical Properties of Octyl-alpha-ketoglutarate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13960899#the-biochemical-properties-of-octyl-alpha-ketoglutarate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com